REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]2[CH:16]=[CH:15][C:10](NCC#C)=CC=2)[CH2:2]1.[O-]S(C(F)(F)F)(=O)=O.[Yb+3].[O-]S(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O.[O:42]1C=C[CH2:44][CH2:43]1.[O-2].[Al+3].[O-2].[O-2].[Al+3]>C1C=CC=CC=1.CO.C(Cl)Cl>[O:42]1[C:4]2[C:3]3[CH:7]=[CH:16][CH:15]=[CH:10][C:2]=3[N:1]=[CH:6][C:5]=2[CH:44]=[CH:43]1 |f:1.2.3.4,6.7.8.9.10|
|
Name
|
4-(3-piperidinyl)-propargyl-aniline
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)C1=CC=C(NCC#C)C=C1
|
Name
|
monohydrate
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.[Yb+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
405 μL
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The reaction mixture was then redissolved in 45 mL acetonitrile (HPLC grade, Aldrich #27071-7)
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The mixture was redissolved in CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=2C=NC=3C=CC=CC3C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |